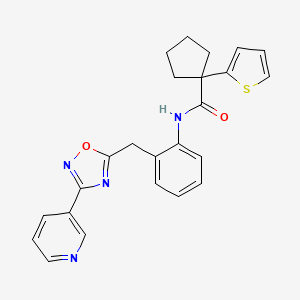

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This article will delve into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several key steps:

Formation of the 1,2,4-oxadiazole ring: : This can be achieved through the cyclization of an appropriate precursor such as a amidoxime with a suitable carboxylic acid derivative under dehydrating conditions.

Pyridine attachment: : The pyridin-3-yl group is often introduced via a nucleophilic substitution reaction, leveraging the reactivity of halo-pyridines with nucleophiles.

Connecting the phenyl and thiophenyl groups: : This step can be accomplished via a Suzuki-Miyaura cross-coupling reaction, utilizing palladium catalysis to join a boronic acid derivative with a halogenated precursor.

Industrial Production Methods

Industrial production methods may involve optimization of the aforementioned laboratory-scale reactions to enhance yield, efficiency, and scalability. Employing continuous flow reactors and high-throughput screening of catalysts can significantly streamline these processes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophenyl ring, forming sulfoxides and sulfones.

Reduction: : The nitro group (if present) or the oxadiazole ring may be subjected to reduction under appropriate conditions, altering the electron density and reactivity of the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for sulfur oxidation.

Reduction: : Catalytic hydrogenation or metal hydrides such as sodium borohydride are often used.

Substitution: : Halogenated derivatives and nucleophiles like amines or thiols under mild to moderate conditions.

Major Products

Oxidation: : Sulfoxides and sulfones.

Reduction: : Reduced oxadiazole derivatives or amines.

Substitution: : Various substituted pyridinyl or phenyl derivatives, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of both oxadiazole and pyridine rings enhances its interaction with microbial targets. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis effectively.

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |

Anticancer Potential

The compound has shown promising anticancer activity in various studies. For instance, derivatives containing similar structural motifs demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

Case Studies

- Anticancer Studies : A study evaluating the anticancer activity of structurally related compounds found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines .

- Antimicrobial Studies : Research focusing on the antimicrobial efficacy of similar compounds revealed that those containing oxadiazole rings exhibited superior activity against resistant bacterial strains .

Wirkmechanismus

Molecular Targets

The compound's biological effects are mediated through its interactions with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved

It may inhibit key enzymes or modulate receptor activity, thereby altering downstream signaling pathways that regulate cell growth, apoptosis, or immune responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the pyridin-3-yl and oxadiazole rings, resulting in different reactivity and biological activity.

N-(2-(pyridin-3-ylmethyl)phenyl)-1-cyclopentanecarboxamide:

Uniqueness

The presence of the 1,2,4-oxadiazole ring and the pyridin-3-yl group distinguishes N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide from its analogs, offering unique reactivity patterns and potential for targeted biological interactions.

Biologische Aktivität

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex compound that belongs to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 306.37 g/mol

- CAS Number : Not specified in the search results but can be derived from its components.

This compound features a cyclopentanecarboxamide core linked to a pyridine and thiophene moiety through an oxadiazole ring, contributing to its potential biological activities.

Anticancer Activity

Research indicates that oxadiazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Key Findings :

- Cytotoxicity : In studies involving cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia), certain oxadiazole derivatives exhibited IC₅₀ values in the micromolar range, indicating potent cytotoxicity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .

Antimicrobial Activity

Oxadiazole derivatives also show promising antimicrobial activity against a range of pathogens.

Research Highlights :

- Broad-Spectrum Activity : Compounds with similar structures have been tested against bacteria like Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .

- Antitubercular Effects : Some derivatives have been specifically noted for their activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anti-inflammatory Properties

Additionally, some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects, although specific data on this compound is limited.

Case Study 1: Anticancer Evaluation

In a study evaluating a series of 1,2,4-oxadiazole derivatives, compounds structurally related to this compound were tested against MCF-7 cells. The results showed that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of similar oxadiazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against resistant strains .

Data Summary Table

Eigenschaften

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-23(24(11-3-4-12-24)20-10-6-14-31-20)26-19-9-2-1-7-17(19)15-21-27-22(28-30-21)18-8-5-13-25-16-18/h1-2,5-10,13-14,16H,3-4,11-12,15H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMCZXWKPVCVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.